molecular formula C11H13FN2O B14899415 n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide

Cat. No.: B14899415
M. Wt: 208.23 g/mol
InChI Key: GPBAXUQLHUETLF-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and an aminoacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Cyclopropylamine+3-Fluoroaniline+Acetic AnhydrideThis compound\text{Cyclopropylamine} + \text{3-Fluoroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} Cyclopropylamine+3-Fluoroaniline+Acetic Anhydride→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-((3-chlorophenyl)amino)acetamide
  • n-Cyclopropyl-2-((3-bromophenyl)amino)acetamide
  • n-Cyclopropyl-2-((3-methylphenyl)amino)acetamide

Uniqueness

n-Cyclopropyl-2-((3-fluorophenyl)amino)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

N-cyclopropyl-2-(3-fluoroanilino)acetamide

InChI

InChI=1S/C11H13FN2O/c12-8-2-1-3-10(6-8)13-7-11(15)14-9-4-5-9/h1-3,6,9,13H,4-5,7H2,(H,14,15)

InChI Key

GPBAXUQLHUETLF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=CC(=CC=C2)F

Origin of Product

United States

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